molecular formula C22H40O3 B1347080 Octadecylsuccinic anhydride CAS No. 47458-32-2

Octadecylsuccinic anhydride

Cat. No. B1347080
CAS RN: 47458-32-2
M. Wt: 352.6 g/mol
InChI Key: ZJFCVUTYZHUNSW-UHFFFAOYSA-N
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Description

Octadecylsuccinic anhydride (OSA) is a chemical compound with the molecular formula C22H40O3 . It is used in various applications, including as an internal sizing agent to hydrophobize paper and paper board in the process of papermaking .


Synthesis Analysis

The synthesis of OSA involves the reaction of a common monomer, octadecyl succinic anhydride, on which different PEGylated hydrophilic polar heads are grafted . The synthesis process is complex and requires careful control of various parameters.


Molecular Structure Analysis

The molecular structure of OSA contains a total of 65 bonds, including 25 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .


Chemical Reactions Analysis

The chemical reactions involving OSA are complex and can involve various pathways. For example, the aminolysis reaction of succinic anhydride has been studied using high-level electronic structure theory, examining the general base catalysis by amine and the general acid catalysis by acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of OSA are determined by its molecular structure. It has a molecular weight of 352.6 g/mol . Other properties, such as its solubility, melting point, and boiling point, would require further investigation.

Scientific Research Applications

Application in Food Science

  • Summary of the application : OSA-modified starch has found wide application as a fat replacer, encapsulating and emulsifying agent in the food industry .
  • Methods of application or experimental procedures : Chemical modification such as succinylation involves the esterification of starch with OSA to yield a product with amphiphilic properties . The introduction of OSA led to the formation of the hydrophobic group and hence enhance the granule structure of the starch .
  • Results or outcomes : The modification leads to reduced enthalpy and gelatinization temperature, high swelling index, low starch digestibility as well as increased paste clarity and viscosity .

Application in Nutritional Science

  • Summary of the application : OSA-modified porous starch was applied as an emulsion of β-carotene for the first time .
  • Methods of application or experimental procedures : Modified porous starch (PS), by introducing OSA moieties, was synthesized successfully . The pores and channels within porous starch provided more possibilities for OSA to modify starch .
  • Results or outcomes : The bioaccessibility of β-carotene was enhanced with increasing degrees of substitution (DS) of OSA modified starch .

Application in Material Science

  • Summary of the application : A high-amylose Japonica rice starch was esterified with OSA to improve the functional properties .
  • Methods of application or experimental procedures : The OSA-modified derivatives were evaluated for structure and functional properties .

Application in Nanotechnology

  • Summary of the application : OSA-modified taro starch nanoparticles have been developed .
  • Methods of application or experimental procedures : The polar surface and hydrophilicity of starch nanoparticles (SNPs) result in their poor dispersibility in nonpolar solvent and poor compatibility with hydrophobic polymers . To improve their hydrophobicity, SNPs prepared through self-assembly of short chain amylose debranched from cooked taro starch, were modified by OSA .
  • Results or outcomes : The modification increased the size of OSA-SNPs compared with SNPs . The dispersibility of the modified SNPs in the mixture of water with nonpolar solvent increased with increasing of degree of substitution (DS) .

Application in Polymer Science

  • Summary of the application : OSA-modified starch nanoparticles (SNPs) are considered one of the most promising polymers for fabrication of polymer nanocomposites and degradable materials .
  • Results or outcomes : The amphiphilicity of OSA-modified starch is improved due to the introduction of dual functional hydrophilic and hydrophobic groups .

Application in Calory-Reduced Foods

  • Summary of the application : A high-amylose Japonica rice starch was esterified with OSA to improve the functional properties .
  • Methods of application or experimental procedures : The OSA-modified derivatives were evaluated for structure and functional properties .
  • Results or outcomes : OSA modification made little change to morphology and particle size of high-amylose starch, but decreased the relative crystallinity and pasting temperature and increased the pasting viscosity, swelling power, emulsifying stability, and resistant starch (RS) content .

Application in Emulsion Stabilization

  • Summary of the application : The emulsifying ability of OSA-modified and native starch in the granular form, in the dissolved state and a combination of both was compared .
  • Methods of application or experimental procedures : This study aims to understand mixed systems of particles and dissolved starch with respect to what species dominates at droplet interfaces and how stability is affected by addition of one of the species to already formed emulsions .
  • Results or outcomes : It was possible to create emulsions with OSA-modified starch isolated from Quinoa as sole emulsifier . Pickering emulsions kept their droplet size constant after one month while emulsions formulated with OSA-modified starch dissolved exhibited coalescence .

Application in Cosmetics and Pharmaceutical Products

  • Summary of the application : OSA-starch is used as an emulsifier and stabilizer in many food or oil-in-water systems, cosmetics, and pharmaceutical products .
  • Methods of application or experimental procedures : The amphiphilicity of OSA-modified starch is improved due to the introduction of dual functional hydrophilic and hydrophobic groups .
  • Results or outcomes : Based on its amphiphilicity, OSA-starch is used as an emulsifier and stabilizer in many food or oil-in-water systems, cosmetics, and pharmaceutical products .

Application in Energy Generation

  • Summary of the application : Starch makes up 50 to 70% of diets, as it is an essential component of the brain as well as blood cells which are utilized in the generation of energy .
  • Methods of application or experimental procedures : The derivation of starch from products of agriculture is regarded as an important criterion in developing humans .
  • Results or outcomes : Excessive intake of Rapidly digestible starch (RS) may be associated with some illnesses .

Future Directions

The future directions for research on OSA could involve further exploration of its synthesis process, investigation of its physical and chemical properties, and examination of its potential applications in various industries .

properties

IUPAC Name

3-octadecyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCVUTYZHUNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858785
Record name Octadecyl succinic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecylsuccinic anhydride

CAS RN

47458-32-2
Record name Dihydro-3-octadecyl-2,5-furandione
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Record name 2,5-Furandione, dihydro-3-octadecyl-
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Record name Octadecylsuccinic anhydride
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Record name 2,5-Furandione, dihydro-3-octadecyl-
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Record name Octadecyl succinic anhydride
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Record name Dihydro-3-octadecylfuran-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octadecylsuccinic anhydride

Citations

For This Compound
34
Citations
M Sclavons, M Laurent, J Devaux, V Carlier - Polymer, 2005 - Elsevier
… [14]: When n-octadecylsuccinic anhydride is mixed in PP in low concentration, a band … , even in absence of grafting for increasing amount of n-octadecylsuccinic anhydride in PP. …
Number of citations: 138 www.sciencedirect.com
B De Roover, M Sclavons, V Carlier… - Journal of Polymer …, 1995 - Wiley Online Library
… For example, Figure 12 shows the FTIR spectra of 0.5 wt % of n -octadecylsuccinic anhydride dispersed in polypropylene and of the blank sample. Table I1 gives position and half …
Number of citations: 469 onlinelibrary.wiley.com
AK Chattopadhyay, L Ghaicha, SG Oh… - The Journal of Physical …, 1992 - ACS Publications
… For example, viscosity measurement with the octadecylsuccinic anhydride derivative at a 30% NaCl solution-air interface became virtually impossible above the surface pressure 26 mN/…
Number of citations: 60 pubs.acs.org
H Ordutowski, C Parra-Cabrera, C Achille… - Applied Materials …, 2023 - Elsevier
… Acetophenone and butanone were ordered from Acros Organics, and N-octadecylsuccinic anhydride from TCI Europe. Microfluidic dyes for channel visualization were purchased from …
Number of citations: 1 www.sciencedirect.com
R Mort, VS Cecon, P Mort, K McInturff, S Jiang… - Frontiers in …, 2022 - frontiersin.org
… Three compatibilizers were used as received: octadecylsuccinic anhydride (C22), polyethylene glycol 400 monostearate (PG4M), and polyethylene glycol monooleyl ether (PGME), …
Number of citations: 4 www.frontiersin.org
L Yang, F Zhang, T Endo, T Hirotsu - Macromolecules, 2003 - ACS Publications
… Two compounds were chosen as model compounds for grafted anhydride of MA-g-PE in IR analysis: one is n-octadecylsuccinic anhydride which contains a single anhydride graft with ν …
Number of citations: 118 pubs.acs.org
M Sclavons, P Franquinet, V Carlier, G Verfaillie… - Polymer, 2000 - Elsevier
… The calibrations were realised for the n-octadecylsuccinic anhydride and the polymaleic anhydride dispersed in polypropylene in a concentration range from 10 to 40 μeq/g of …
Number of citations: 212 www.sciencedirect.com
YJ Lee, YW Kim, JD Ha, JM Oh… - Polymers for Advanced …, 2007 - Wiley Online Library
… The, 8.24g of 1 (4.5mmol) was dissolved in acetic acid and 15.86 g of n-octadecylsuccinic anhydride (2) (4.5mmol) was added slowly. The solution was stirred at 1208C for 24hr. After …
Number of citations: 76 onlinelibrary.wiley.com
C Achille, C Parra‐Cabrera, R Dochy… - Advanced …, 2021 - Wiley Online Library
… Hydrophobizing binder was prepared by adding 25 mg mL −1 of N-octadecylsuccinic anhydride (TCI Europe, Belgium) to the standard binder formulation. Radio-opaque ink was …
Number of citations: 34 onlinelibrary.wiley.com
L Zhu, G Tang, Q Shi, C Cai… - Journal of Polymer Science …, 2006 - Wiley Online Library
… For example, de Roover et al.16 had employed n-octadecylsuccinic anhydride as model compounds dispersed in i-PP, and then analyzed its molecular characterization by FT-IR. Zhu et …
Number of citations: 15 onlinelibrary.wiley.com

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